3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine
Overview
Description
The compound “3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known as versatile drug-like fragments that have drawn much attention as pharmacophores . They exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . Another study reported the synthesis of a new hybrid compound by the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been studied using various techniques. For example, 3D-QSAR, molecular docking, and molecular dynamics simulations analyses have been conducted on a series of heteroaryldihydropyrimidine derivatives .Scientific Research Applications
Antitumor and Antimicrobial Activity
- Synthesis and Bioactivities : The compound was used in synthesizing pyrazole derivatives, which exhibited biological activity against breast cancer and microbes. These derivatives were synthesized using various techniques like X-Ray crystal study, FT-IR, UV-visible, and proton NMR spectroscopy. Their biological activity was confirmed through theoretical physical and chemical properties calculations (Titi et al., 2020).
Insecticidal and Antimicrobial Potential
- Microwave Irradiative Cyclocondensation : Pyrimidine linked pyrazole heterocyclics, synthesized by microwave irradiative cyclocondensation, demonstrated insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Synthesis of Pyrazolo Derivatives
- New Derivatives Synthesis : Studies have reported the synthesis and characterization of new 6-arylsubstituted pyrazolo pyrimidine derivatives. Such derivatives show promise in various biological activities and are characterized using techniques like IR and 1HNMR (Xu Li-feng, 2011).
Antiviral Activity
- New Pyrazole Derivatives Synthesis : A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and evaluated for in vitro antiviral activity against herpes simplex virus type-1, demonstrating strong antiviral activity in some cases (Tantawy et al., 2012).
Domino Reaction Studies
- Formation of Substituted 1-(pyrimidin-4-yl)pyrazole : Research on the domino reaction of the compound with heterocyclic CH acids resulted in the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, expanding its potential applications in synthetic organic chemistry (Erkin & Ramsh, 2014).
Microwave-Assisted Synthesis
- Three-Component Synthesis Method : A method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed, utilizing microwave irradiation and demonstrating the compound's versatility in organic synthesis (Ng, Tiekink, & Dolzhenko, 2022).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine is the Cyclin Dependent Kinase 2 (CDK2), a protein kinase that plays a crucial role in the regulation of the cell cycle . CDK2 is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, potentially leading to the cessation of cell division .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, a fundamental biochemical pathway in all living cells. The cell cycle is responsible for cell growth and division, and its disruption can lead to the cessation of cell proliferation .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells . This can result in the cessation of cell proliferation, which is particularly relevant in the context of cancer treatment .
Properties
IUPAC Name |
5-methyl-2-pyrimidin-4-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-4-7(9)13(12-6)8-2-3-10-5-11-8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLYOIHQAGLTCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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